molecular formula C12H20N4O B2579470 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1706428-19-4

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2579470
CAS No.: 1706428-19-4
M. Wt: 236.319
InChI Key: QBCIANUXAZWHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is a chemical compound with a pyrimidine core structure substituted with an isopropoxy group at the 4-position, a methyl group at the 2-position, and a piperazin-1-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Piperazine, alkylating agents.

    Electrophiles: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.

Scientific Research Applications

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and kinetic properties are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs. The presence of the isopropoxy group at the 4-position and the piperazin-1-yl group at the 6-position can influence its binding interactions and overall biological activity.

Properties

IUPAC Name

2-methyl-4-piperazin-1-yl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-9(2)17-12-8-11(14-10(3)15-12)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCIANUXAZWHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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